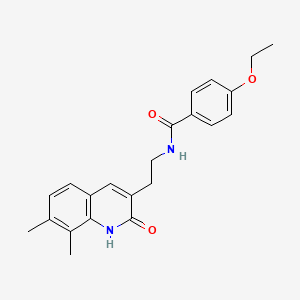
嘧啶-4,6-二羧酸单甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(methoxycarbonyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, such as DNA and RNA
科学研究应用
6-(methoxycarbonyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Biology: This compound is involved in the study of nucleic acid analogs and their interactions with biological systems.
Industry: Pyrimidine derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes.
生化分析
Biochemical Properties
The biochemical properties of Pyrimidine-4,6-dicarboxylic acid monomethyl ester are not fully understood yet. Pyrimidines are known to play a crucial role in biochemical reactions. They are involved in the synthesis of DNA and RNA, regulation of the Krebs cycle during glucose metabolism , and potentially interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Pyrimidines and their derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of pyrimidines and their derivatives are important areas of study .
Dosage Effects in Animal Models
Studies on similar compounds could provide insights into potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Pyrimidines are involved in several metabolic pathways, interacting with various enzymes or cofactors .
Transport and Distribution
Understanding how similar compounds are transported and distributed, including any transporters or binding proteins they interact with, could provide valuable insights .
Subcellular Localization
Understanding how similar compounds are localized within the cell, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles, could provide valuable insights .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine-4,6-dicarboxylic acid monomethyl ester can be achieved through several methods. One common approach involves the selective esterification of pyrimidine-4,6-dicarboxylic acid. This process typically uses methanol as the solvent and a catalytic amount of thionyl chloride to selectively esterify the non-conjugated carboxyl group at room temperature .
Industrial Production Methods
Industrial production methods for pyrimidine-4,6-dicarboxylic acid monomethyl ester often involve large-scale esterification processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and controlled reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions
6-(methoxycarbonyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of pyrimidine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-4,6-dicarboxylic acid, while reduction could produce pyrimidine-4,6-dicarboxylic acid dihydride.
作用机制
The mechanism of action of pyrimidine-4,6-dicarboxylic acid monomethyl ester involves its interaction with specific molecular targets and pathways. For instance, in radiopharmaceutical applications, it forms complexes with metals like rhenium and technetium, which can be used for imaging and therapeutic purposes . These complexes interact with biological molecules, allowing for targeted imaging or treatment.
相似化合物的比较
Similar Compounds
Pyrimidine-4,6-dicarboxylic acid: The parent compound without the ester group.
Pyrimidine-4,6-dicarboxylic acid dimethyl ester: A similar compound with two ester groups instead of one.
Pyrimidine-4,6-dicarboxylic acid dihydride: A reduced form of the parent compound.
Uniqueness
6-(methoxycarbonyl)pyrimidine-4-carboxylic acid is unique due to its selective esterification, which provides specific reactivity and properties that are distinct from its fully esterified or non-esterified counterparts. This selective modification allows for targeted applications in various fields, including radiopharmaceuticals and organic synthesis.
属性
IUPAC Name |
6-methoxycarbonylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(12)5-2-4(6(10)11)8-3-9-5/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMRMRJXNBERPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=NC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2388832.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/new.no-structure.jpg)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2388835.png)
![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2388840.png)

![N-[1-(2-methoxyphenyl)ethyl]-N-methylamine](/img/structure/B2388842.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2388845.png)

![N-(3-Methoxyphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2388847.png)

